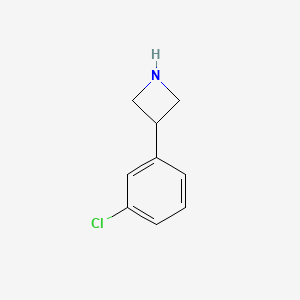

3-(3-Chlorophenyl)azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

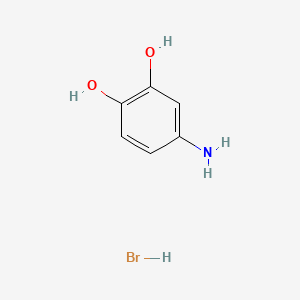

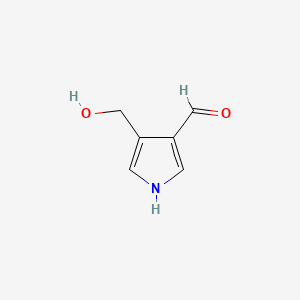

“3-(3-Chlorophenyl)azetidine” is a chemical compound with the molecular formula C9H10ClN . It is a derivative of azetidine, a four-membered heterocyclic compound with one nitrogen atom and three carbon atoms .

Synthesis Analysis

Azetidines, including “3-(3-Chlorophenyl)azetidine”, can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Other synthetic strategies include cyclization, cycloaddition, and transformation of other heterocyclic reactions .

Molecular Structure Analysis

The molecular weight of “3-(3-Chlorophenyl)azetidine” is 167.64 . As a derivative of azetidine, it shares the four-membered ring structure characteristic of azetidines .

科学的研究の応用

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . Their reactivity is driven by a considerable ring strain, which makes them more stable than related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

- Azetidines are used in various organic synthesis procedures due to their unique reactivity .

- They can undergo ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation .

- Azetidines are a privileged motif in medicinal chemistry and appear in bioactive molecules and natural products .

- They are found in drugs such as azelnidipine, a calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, and ximelagatran, an oral anticoagulant .

- Azetidines are used as motifs in drug discovery .

- Their unique four-membered ring scaffold containing the embedded polar nitrogen-atom makes them suitable for this purpose .

- Azetidines can be used in polymerization processes .

- Their reactivity and stability make them suitable for this application .

- Azetidines can be used as chiral templates .

- Their four-membered ring structure can be used to induce chirality in other compounds .

Organic Synthesis

Medicinal Chemistry

Drug Discovery

Polymerization

Chiral Templates

Peptidomimetic and Nucleic Acid Chemistry

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-(3-chlorophenyl)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHRLOXZZSLYRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70741751 |

Source

|

| Record name | 3-(3-Chlorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)azetidine | |

CAS RN |

1203798-86-0 |

Source

|

| Record name | 3-(3-Chlorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

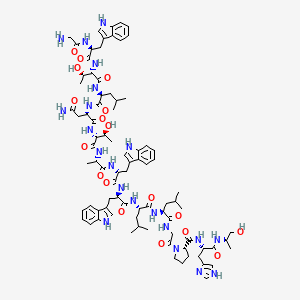

![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)

![1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene](/img/structure/B584618.png)

![2-Nitrodipyrido[1,2-a:3',2'-d]imidazole](/img/structure/B584625.png)

![3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B584627.png)